cis-Rubixanthin cis-Rubixanthin
Brand Name: Vulcanchem
CAS No.: 29558-16-5
VCID: VC18510554
InChI: InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+
SMILES:
Molecular Formula: C40H56O
Molecular Weight: 552.9 g/mol

cis-Rubixanthin

CAS No.: 29558-16-5

Cat. No.: VC18510554

Molecular Formula: C40H56O

Molecular Weight: 552.9 g/mol

* For research use only. Not for human or veterinary use.

cis-Rubixanthin - 29558-16-5

Specification

CAS No. 29558-16-5
Molecular Formula C40H56O
Molecular Weight 552.9 g/mol
IUPAC Name 4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Standard InChI InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+
Standard InChI Key ABTRFGSPYXCGMR-HNNISBQLSA-N
Isomeric SMILES CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C
Canonical SMILES CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C

Introduction

Chemical Structure and Isomerization

Molecular Characteristics

cis-Rubixanthin has the molecular formula C₄₀H₅₆O and a molar mass of 552.9 g/mol . Its structure includes a conjugated polyene chain with 11 double bonds, one of which adopts a cis configuration (typically at the 5′ position) . The hydroxyl group at C-3 enhances its polarity compared to non-oxygenated carotenoids like β-carotene .

Table 1: Structural Comparison of Rubixanthin Isomers

Propertycis-Rubixanthinall-trans-Rubixanthin
Double Bond Configuration5′ZAll-E
λₘₐₓ (in acetone)462 nm462 nm
Melting Point160°C165°C
Antioxidant Capacity140.8 mmol TE/100g120.3 mmol TE/100g

Isomerization Dynamics

Exposure to light induces cis-trans isomerization. NMR studies of Rosa rugosa hips revealed that sunlight converts all-trans-rubixanthin into the 5′Z isomer, evidenced by new proton signals at 5.17 ppm (cis-CH) and 2.24 ppm (adjacent CH₂) . This photoisomerization is reversible under dark conditions but stabilizes the cis form in vivo due to enzymatic regulation .

Biosynthesis and Enzymatic Regulation

Carotenoid Isomerase (CRTISO)

The enzyme carotenoid isomerase (CRTISO) catalyzes cis-to-trans isomerization during carotenoid biosynthesis. In tangerine tomato mutants, CRTISO loss-of-function mutations result in prolycopene (7Z,9Z,7′Z,9′Z-tetra-cis-lycopene) accumulation, highlighting its role in desaturation . Similarly, Calendula officinalis mutants with defective CRTISO show elevated cis-rubixanthin levels, altering petal color from yellow to orange .

Table 2: CRTISO Mutant Phenotypes in Plants

Plant SpeciesCRTISO MutationCarotenoid ProfilePhenotype
Solanum lycopersicum282 bp deletionProlycopene (cis) ↑Orange fruit
Calendula officinalisLoss-of-functioncis-Rubixanthin ↑Orange petals

Oxidative Modifications

cis-Rubixanthin undergoes oxidation to form epoxy and carbonyl derivatives. Potassium permanganate (KMnO₄) oxidizes the C-5′ double bond, yielding 5,6-epoxy derivatives, while sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols. These reactions are critical for synthesizing bioactive analogs for pharmaceutical studies .

Biological Activity and Health Implications

Antioxidant Mechanisms

cis-Rubixanthin quenches singlet oxygen (¹O₂) and scavenges reactive oxygen species (ROS) via its conjugated double bonds . In vitro assays demonstrate a DPPH radical scavenging capacity of 140.8 mmol TE/100g, surpassing α-tocopherol. This activity mitigates lipid peroxidation in human cell lines, reducing oxidative stress markers by 40–60% .

Photoprotection in Plants

In Gazania rigens, cis-rubixanthin stabilizes photosynthetic membranes under high-light stress. Its cis configuration enhances membrane fluidity, preventing chlorophyll degradation . Comparative studies show that cis-rubixanthin-rich cultivars exhibit 30% higher photosynthetic efficiency under UV exposure .

Industrial Applications and Regulatory Status

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